molecular formula C21H21N3O4 B8277717 6-[4-(3,4-Methylenedioxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril

6-[4-(3,4-Methylenedioxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril

Cat. No. B8277717
M. Wt: 379.4 g/mol
InChI Key: VLRHYHHBYFAKAT-UHFFFAOYSA-N
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Patent
US04415572

Procedure details

6-(1-Piperazinyl)-3,4-dihydrocarbostyril (2.6 g) and 2.34 ml of triethylamine were added to 40 ml of DMF. The mixture was stirred at room temperature while slowly adding dropwise 10 ml of DMF solution containing 2.7 g of 3,4-methylenedioxybenzoyl chloride. After completion of addition, the reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was poured into a large amount of water and extracted with chloroform. The extract was washed with sodium hydrogencarbonate solution and subsequently with water and dried over anhydrous sodium sulfate. Chloroform was distilled off and residual crystals were recrystallized from methanol to give 1.6 g of 6-[4-(3,4-methylenedioxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 191°-192.5° C., colorless needles.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[NH:13][C:12](=[O:17])[CH2:11][CH2:10]3)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(N(CC)CC)C.CN(C=O)C.[CH2:30]1[O:41][C:40]2[CH:39]=[CH:38][C:34]([C:35](Cl)=[O:36])=[CH:33][C:32]=2[O:31]1>O>[CH2:30]1[O:41][C:40]2[CH:39]=[CH:38][C:34]([C:35]([N:4]3[CH2:5][CH2:6][N:1]([C:7]4[CH:8]=[C:9]5[C:14](=[CH:15][CH:16]=4)[NH:13][C:12](=[O:17])[CH2:11][CH2:10]5)[CH2:2][CH2:3]3)=[O:36])=[CH:33][C:32]=2[O:31]1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
N1(CCNCC1)C=1C=C2CCC(NC2=CC1)=O
Name
Quantity
2.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
C1OC=2C=C(C(=O)Cl)C=CC2O1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with sodium hydrogencarbonate solution and subsequently with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled off
CUSTOM
Type
CUSTOM
Details
residual crystals were recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C(=O)N3CCN(CC3)C=3C=C4CCC(NC4=CC3)=O)C=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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